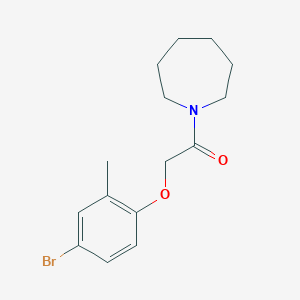![molecular formula C15H18FN3O2 B5859708 1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B5859708.png)
1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further linked to a pyrrolidine-2,5-dione moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.
Attachment of the Pyrrolidine-2,5-dione Moiety: The 2-fluorophenylpiperazine is then reacted with pyrrolidine-2,5-dione under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine and pyrrolidine-2,5-dione moieties contribute to its overall pharmacological profile. The compound may modulate neurotransmitter systems, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione
- 1-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione
Comparison: 1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its chlorinated or methylated analogs.
Properties
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-12-3-1-2-4-13(12)18-9-7-17(8-10-18)11-19-14(20)5-6-15(19)21/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUVXCKCOVLZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)

![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)
![2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5859682.png)
![4,7-dimethyl-5-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)


![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)

![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)

![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)
